4-Bromo-2-methyl-5-nitropyridine
Description
4-Bromo-2-methyl-5-nitropyridine (C₆H₅BrN₂O₂) is a halogenated and nitro-substituted pyridine derivative. Its molecular structure combines bromine at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nitro group and bromine, which enhance reactivity in cross-coupling reactions .
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUFNSFBDLNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-5-nitropyridine typically involves the bromination of 2-methyl-5-nitropyridine. One common method includes the reaction of 2-methyl-5-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution: 4-Amino-2-methyl-5-nitropyridine.
Reduction: 4-Bromo-2-methyl-5-aminopyridine.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-Bromo-2-methyl-5-nitropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitro groups play crucial roles in its binding affinity and reactivity with biological targets .
Comparison with Similar Compounds
2-Bromo-5-nitropyridine (CAS 4487-59-6)
4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8)
2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8)
- Similarity : 0.79 (positional isomer)
- Key Features : Nitro at the 4-position and methyl at the 6-position. Steric effects from methyl placement may hinder access to the reactive bromine site .
Functional Group Derivatives
5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)
5-Amino-3-bromo-2-methylpyridine
- Key Features: Amino group at the 5-position replaces nitro. The electron-donating amino group enhances basicity and facilitates metal-catalyzed amination reactions .
Halogen and Nitro-Substituted Pyridines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₆H₅BrN₂O₂ | 217.02 | N/A | Br (4), CH₃ (2), NO₂ (5) | High in cross-coupling reactions |
| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 139–141 | Br (2), NO₂ (5) | Moderate steric hindrance |
| 4-Bromo-5-chloro-2-methylpyridine | C₆H₅BrClN | 206.47 | N/A | Br (4), Cl (5), CH₃ (2) | Lower electrophilicity |
| 5-Bromo-2-methoxy-3-nitropyridine | C₆H₅BrN₂O₃ | 247.02 | N/A | Br (5), OCH₃ (2), NO₂ (3) | Electron-rich due to methoxy |
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